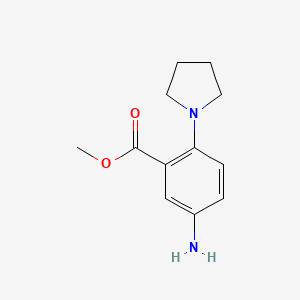

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate

Description

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate is a substituted methyl benzoate derivative characterized by a pyrrolidine ring at the ortho position and an amino group at the para position on the benzene ring.

Properties

IUPAC Name |

methyl 5-amino-2-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(13)4-5-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTCEURBFGANJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-nitro-2-(pyrrolidin-1-yl)benzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate may involve large-scale reduction and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Alzheimer’s Disease Treatment

One of the most significant applications of methyl 5-amino-2-(pyrrolidin-1-yl)benzoate is in the development of treatments for Alzheimer’s disease. Research indicates that compounds with similar structures may inhibit enzymes such as BACE1, which is implicated in the production of amyloid-beta plaques associated with Alzheimer’s pathology . The inhibition of these enzymes can potentially slow down the progression of the disease by reducing amyloid burden.

Case Study:

A study highlighted the role of hydroxyethylamine derivatives in treating Alzheimer’s disease, emphasizing their inhibitory activity on BACE1. This suggests that methyl 5-amino-2-(pyrrolidin-1-yl)benzoate could be further investigated in this context .

Neuropharmacology

2.1 D-Amino Acid Oxidase Inhibition

The compound is also being explored for its role as a D-amino acid oxidase inhibitor, which has implications for cognitive enhancement and neuroprotection. D-amino acid oxidase inhibitors have been shown to improve cognitive function in patients with mild cognitive impairment (MCI) and early-stage Alzheimer’s disease .

Research Findings:

A clinical trial demonstrated that sodium benzoate, a related compound, improved cognitive functions significantly compared to placebo in patients with MCI . This suggests that methyl 5-amino-2-(pyrrolidin-1-yl)benzoate might exhibit similar effects due to its structural similarities.

Anticancer Research

3.1 Potential Anticancer Properties

Emerging studies indicate that compounds structurally related to methyl 5-amino-2-(pyrrolidin-1-yl)benzoate may possess anticancer properties. For example, research into novel thiourea-azetidine hybrids has shown promising results against various cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound Type | Cancer Cell Lines Tested | Activity Observed |

|---|---|---|

| Thiourea-Azetidine Hybrids | A549 (Lung), MCF7 (Breast), HeLa (Cervical) | Significant cytotoxicity observed |

| Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate | Under investigation | Potential activity suggested |

Pharmacokinetics and Safety

4.1 Safety Profile

Understanding the pharmacokinetics and safety profile of methyl 5-amino-2-(pyrrolidin-1-yl)benzoate is crucial for its therapeutic application. Initial studies suggest that related compounds are well-tolerated with minimal side effects, which is an encouraging sign for further development in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and pyrrolidinyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate belongs to the broader class of substituted methyl benzoates. Below is a comparative analysis with structurally related compounds:

Key Differences :

- Reactivity: The amino group may act as a directing group in further functionalization, contrasting with electron-withdrawing substituents (e.g., nitro or chloro groups) in other methyl benzoates .

- Bioactivity : Pyrrolidine-containing compounds often exhibit enhanced binding to biological targets (e.g., enzymes or receptors) compared to simpler esters like methyl benzoate .

Commercial and Natural Occurrence

- Natural Benzoates : Methyl benzoate, benzyl benzoate, and hexyl benzoate occur naturally in plants and are used in fragrances .

Biological Activity

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its diverse interactions in biological systems. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, influencing its pharmacological properties.

Target Interactions

The pyrrolidine moiety in methyl 5-amino-2-(pyrrolidin-1-yl)benzoate facilitates interactions with several biological targets through:

- Hydrogen bonding : This is crucial for binding to receptor sites.

- Hydrophobic interactions : These enhance the stability of the compound within lipid membranes.

Such interactions are essential for the compound's efficacy in biological systems, particularly in inhibiting microbial growth and cancer cell proliferation .

Antimicrobial Activity

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate has shown promising antimicrobial properties. Studies indicate that compounds with a similar structural framework have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate | 0.125 | MRSA |

| Control (Vancomycin) | 0.5 - 1 | MRSA |

This table highlights the potential of methyl 5-amino-2-(pyrrolidin-1-yl)benzoate as a lead compound for developing new antibacterial agents .

Anticancer Activity

Research has demonstrated that methyl 5-amino-2-(pyrrolidin-1-yl)benzoate exhibits anticancer properties. In vitro studies using A549 lung adenocarcinoma cells revealed that the compound significantly reduces cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 100 | 66 |

These results indicate a structure-dependent cytotoxicity, where modifications to the amino group enhanced anticancer activity without significantly affecting non-cancerous cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of pyrrolidine compounds, including methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, against multidrug-resistant strains. The findings showed that this compound had a lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

- Anticancer Research : In another investigation, methyl 5-amino-2-(pyrrolidin-1-yl)benzoate was tested alongside established chemotherapeutics. The results indicated that it could induce apoptosis in cancer cells through modulation of key signaling pathways such as NF-kB and PI3K/Akt, which are critical in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.